molecular formula C45H78O10 B12431202 [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B12431202
M. Wt: 779.1 g/mol
InChI Key: BROOMPUVDPTGEG-KWKASQHVSA-N
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Description

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its long-chain fatty acid esters and is often found in natural oils and fats. It has significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate typically involves esterification reactions. The primary synthetic route includes the reaction of octadeca-9,12-dienoic acid with a suitable alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through large-scale esterification processes. The use of continuous reactors and advanced separation techniques such as distillation and crystallization ensures high purity and yield. Catalysts like sulfuric acid or enzymes such as lipases are commonly employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents like sodium methoxide or sodium ethoxide are often used in substitution reactions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated esters, saturated esters, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its role in cellular signaling and membrane structure.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of cosmetics, lubricants, and biodegradable polymers.

Mechanism of Action

The mechanism of action of [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The compound’s long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. Additionally, it can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that exert anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific ester linkage and the presence of multiple double bonds, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced membrane integration and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C45H78O10

Molecular Weight

779.1 g/mol

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C45H78O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,38-39,42-46,49-51H,3-10,15-16,21-37H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t38-,39+,42-,43-,44+,45+/m0/s1

InChI Key

BROOMPUVDPTGEG-KWKASQHVSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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